Cas no 148044-07-9 (1,3,5-Tri(9H-carbazol-9-yl)benzene)

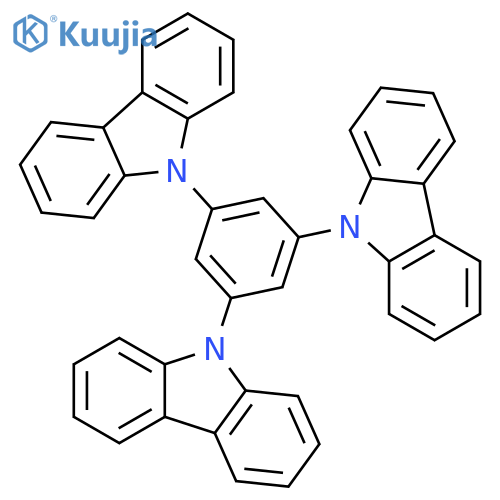

148044-07-9 structure

商品名:1,3,5-Tri(9H-carbazol-9-yl)benzene

1,3,5-Tri(9H-carbazol-9-yl)benzene 化学的及び物理的性質

名前と識別子

-

- 1,3,5-Tri(9H-carbazol-9-yl)benzene

- 1,3,5-Tri(9H-carbazol-9-yl)benzene (purified by sublimation)

- 1,3,5-Tri-(9-carbazolyl)benzene

- 1,3,5-Tri(9H-carbazol-9-yl)benzene, subliMed grade

- 1,3,5-Tri(9-carbazolyl)benzene

- 1,3,5-Tris(9-carbazolyl)benzene

- 1,3,5-Tris(carbazol-9-yl)benzene TCB tCP

- 1,3,5-Tris(N-carbazolyl)benzene

- 9-[3,5-di(carbazol-9-yl)phenyl]carbazole

- TCP

- 1,3,5-Tris(carbazol-9-yl)benzene

- TCB

- TCP , 1,3,5-Tri(9-carbazolyl)benzene

- 9H-Carbazole, 9,9',9''-(1,3,5-benzenetriyl)tris-

- 1,3,5-Tri(9H-c

- 1,3,5-Tri(9-carbazol

- 1,3,5-Tris(carbazol-9-yl)benzene;1,3,5-Tri(9H-carbazol-9-yl)benzene

- Jsp002774

- C42H27N3

- VZ20493

- AK142137

- 044T079

- 9-(3,5-di(9H-carbazol-9-yl)phenyl)-9H-carbazole

- 9-[3,5-bis

- DTXSID00623490

- 1,3,5-Tri(9H-carbazol-9-yl)benzene, >98.0%(HPLC)

- AS-39310

- 148044-07-9

- 1,3,5-Tri(9H-carbazol-9-yl)benzene, (purified by sublimation)

- MFCD03844810

- 9-[3,5-bis(9H-carbazol-9-yl)phenyl]-9H-carbazole

- A847611

- T1934

- AKOS015901690

- FT-0686898

- CS-W013803

- 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole)

- SCHEMBL64816

- 9,9',9''-Benzene-1,3,5-triyltris(9H-carbazole)

- 1,3,5-Tris(N-carbazolyl)benzene, 97%

- SB66624

- 9-[3,5-BIS(CARBAZOL-9-YL)PHENYL]CARBAZOLE

- DVNOWTJCOPZGQA-UHFFFAOYSA-N

- DTXCID30574244

-

- MDL: MFCD03844810

- インチ: 1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H

- InChIKey: DVNOWTJCOPZGQA-UHFFFAOYSA-N

- ほほえんだ: N1(C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12)C1C([H])=C(C([H])=C(C=1[H])N1C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12)N1C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

- せいみつぶんしりょう: 573.22000

- どういたいしつりょう: 573.22

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 45

- 回転可能化学結合数: 3

- 複雑さ: 837

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 11.1

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 14.8

じっけんとくせい

- 密度みつど: 1.26

- ゆうかいてん: 325-330 °C

- 屈折率: 1.735

- PSA: 14.79000

- LogP: 10.97790

1,3,5-Tri(9H-carbazol-9-yl)benzene セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: 24/25

1,3,5-Tri(9H-carbazol-9-yl)benzene 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3,5-Tri(9H-carbazol-9-yl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021864-100mg |

1,3,5-Tri(9H-carbazol-9-yl)benzene |

148044-07-9 | 98% | 100mg |

¥214.00 | 2023-11-21 | |

| BAI LING WEI Technology Co., Ltd. | 273895-250MG |

1,3,5-Tri(9H-carbazol-9-yl)benzene, 99.5%, sublimed grade |

148044-07-9 | 99.5% | 250MG |

¥ 899 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WN740-200mg |

1,3,5-Tri(9H-carbazol-9-yl)benzene |

148044-07-9 | 98.0%(LC) | 200mg |

¥794.0 | 2022-06-10 | |

| Chemenu | CM277581-1g |

1,3,5-Tri(9H-carbazol-9-yl)benzene |

148044-07-9 | 98% | 1g |

$*** | 2023-03-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021864-5g |

1,3,5-Tri(9H-carbazol-9-yl)benzene |

148044-07-9 | 98% | 5g |

¥3330.00 | 2023-11-21 | |

| BAI LING WEI Technology Co., Ltd. | 273895-5G |

1,3,5-Tri(9H-carbazol-9-yl)benzene, 99.5%, sublimed grade |

148044-07-9 | 99.5% | 5G |

¥ 5691 | 2022-04-26 | |

| TRC | T897715-500mg |

1,3,5-Tri(9h-Carbazol-9-Yl)benzene |

148044-07-9 | 500mg |

$ 365.00 | 2022-06-02 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010059-5g |

1,3,5-Tri(9H-carbazol-9-yl)benzene |

148044-07-9 | 98% | 5g |

¥2492 | 2023-09-10 | |

| abcr | AB144774-1 g |

1,3,5-Tri(9H-carbazol-9-yl)benzene; . |

148044-07-9 | 1 g |

€195.90 | 2023-07-20 | ||

| abcr | AB144774-5 g |

1,3,5-Tri(9H-carbazol-9-yl)benzene; . |

148044-07-9 | 5 g |

€880.90 | 2023-07-20 |

1,3,5-Tri(9H-carbazol-9-yl)benzene サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:148044-07-9)1,3,5-Tri(9H-carbazol-9-yl)benzene

注文番号:A847611

在庫ステータス:in Stock

はかる:5g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 07:15

価格 ($):268.0

atkchemica

ゴールドメンバー

(CAS:148044-07-9)1,3,5-Tri(9H-carbazol-9-yl)benzene

注文番号:CL7146

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:26

価格 ($):discuss personally

1,3,5-Tri(9H-carbazol-9-yl)benzene 関連文献

-

José C. S. Costa,Marco A. L. Lima,Adélio Mendes,Luís M. N. B. F. Santos RSC Adv. 2020 10 11766

-

Yasuhiko Shirota J. Mater. Chem. 2005 15 75

-

Annika Krusenbaum,Sven Gr?tz,Sarah Bimmermann,Stefanie Hutsch,Lars Borchardt RSC Adv. 2020 10 25509

-

Chen-Xing Zhang,Shi-Lin Mei,Xian-He Chen,Er-Tai Liu,Chang-Jiang Yao J. Mater. Chem. C 2021 9 17182

148044-07-9 (1,3,5-Tri(9H-carbazol-9-yl)benzene) 関連製品

- 473918-48-8(2-(1H-Indol-1-yl)aniline)

- 1150-62-5(9-Phenylcarbazole)

- 52708-37-9(4-(Carbazol-9-yl)aniline)

- 22034-43-1(9-(Naphthalen-1-yl)-9H-carbazole)

- 16096-33-6(1-Phenyl-1H-indole)

- 18628-07-4(3,9'-Bicarbazole)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

(CAS:148044-07-9)1,3,5-Tri(9-carbazolyl)benzene

清らかである:99%

はかる:kg

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:148044-07-9)1,3,5-Tri(9-carbazolyl)benzene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ